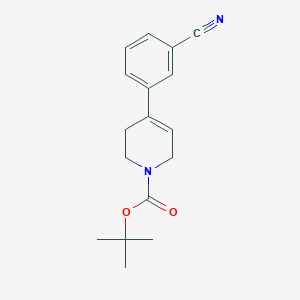

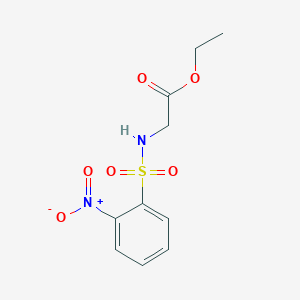

![molecular formula C12H15NO5 B2966217 3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 57958-21-1](/img/structure/B2966217.png)

3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a complex organic compound. While there is limited information available specifically for this compound, we can infer some properties based on its structural components . It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a bicyclic heptene structure, which is a type of hydrocarbon .

Scientific Research Applications

Synthesis of Bridged Bicyclic Morpholine Amino Acids

Efficient synthesis methods for structurally novel morpholine amino acids have been developed, highlighting their potential utility as compact modules in medicinal chemistry. These compounds are designed to modulate physicochemical and pharmacokinetic properties of drug candidates and introduce intellectual properties (Kou et al., 2017).

Development of Conformationally Constrained Analogues

Research has focused on the versatile synthetic approach to create C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, showcasing a method to synthesize backbone-constrained analogues of FDA-approved drugs (Garsi et al., 2022).

Novel Building Blocks for Drug Discovery

Bridged bicyclic morpholines serve as important building blocks in medicinal chemistry, with specific focus on achiral morpholine isosteres due to their similar lipophilicity to morpholine. This research outlines the first synthesis of such morpholine building blocks for future applications in drug discovery (Walker et al., 2012).

Advanced Material Applications

Alicyclic polymers based on cycloaliphatic co- and terpolymers, including structures related to 3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, have been developed for 193 nm photoresist materials. These materials exhibit solubility in common organic solvents and vary in glass transition temperatures, indicating their potential for diverse applications in material science (Okoroanyanwu et al., 1998).

Enantiopure Morpholine Derivatives

Research into enantiopure Fmoc-protected morpholine-3-carboxylic acid showcases a practical synthetic route from dimethoxyacetaldehyde and serine methyl ester. This highlights the compatibility of such compounds with solid-phase peptide synthesis, opening doors for their use in peptidomimetic chemistry (Sladojevich et al., 2007).

Properties

IUPAC Name |

3-(morpholine-4-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-11(13-3-5-17-6-4-13)9-7-1-2-8(18-7)10(9)12(15)16/h1-2,7-10H,3-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLBPRMBENXSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2C3C=CC(C2C(=O)O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

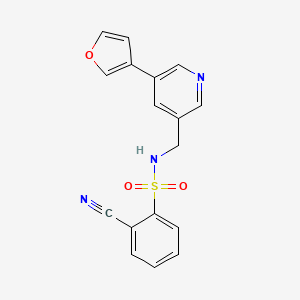

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

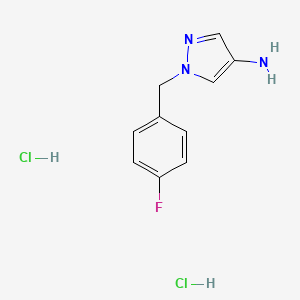

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2966137.png)

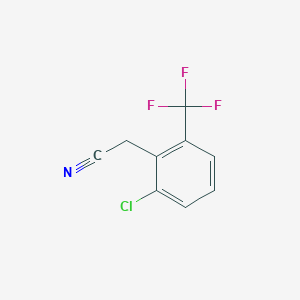

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2966138.png)

![3-methanesulfonyl-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2966151.png)

![ethyl 6-(2,6-difluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2966155.png)

![N-(3-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966156.png)